m-tolyl 10H-phenothiazine-10-carboxylate

Butyrylcholinesterase inhibition Structure-activity relationship Phenothiazine carbamate SAR

m-Tolyl 10H-phenothiazine-10-carboxylate (CHEMBL481162; molecular formula C₂₀H₁₅NO₂S, MW 333.41) is a synthetic aryl ester derivative of the phenothiazine-10-carboxylic acid scaffold. This compound belongs to a series of N-(10)-aryl carbamate/amide phenothiazine derivatives that function as reversible, selective inhibitors of human butyrylcholinesterase (BuChE, EC 3.1.1.8) with no detectable inhibition of acetylcholinesterase (AChE) up to the solubility limit of 3.33 µM.

Molecular Formula C20H15NO2S
Molecular Weight 333.4 g/mol
Cat. No. B10850546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-tolyl 10H-phenothiazine-10-carboxylate
Molecular FormulaC20H15NO2S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C20H15NO2S/c1-14-7-6-8-15(13-14)23-20(22)21-16-9-2-4-11-18(16)24-19-12-5-3-10-17(19)21/h2-13H,1H3
InChIKeyNSTBBOKFDNCGRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-Tolyl 10H-Phenothiazine-10-Carboxylate: A Selective Butyrylcholinesterase Inhibitor for CNS-Targeted Drug Discovery Procurement


m-Tolyl 10H-phenothiazine-10-carboxylate (CHEMBL481162; molecular formula C₂₀H₁₅NO₂S, MW 333.41) is a synthetic aryl ester derivative of the phenothiazine-10-carboxylic acid scaffold [1]. This compound belongs to a series of N-(10)-aryl carbamate/amide phenothiazine derivatives that function as reversible, selective inhibitors of human butyrylcholinesterase (BuChE, EC 3.1.1.8) with no detectable inhibition of acetylcholinesterase (AChE) up to the solubility limit of 3.33 µM [2]. The compound features an m-tolyl (3-methylphenyl) ester group attached via a carbamate linkage to the phenothiazine N-10 position, yielding a computed AlogP of 5.80 and zero hydrogen bond donors [1]. Its primary documented bioactivity is BuChE inhibition with a Ki of 1,690 nM (1.69 µM), placing it at an intermediate potency position within the phenothiazine-10-carboxylate aryl ester series [3].

Why m-Tolyl 10H-Phenothiazine-10-Carboxylate Cannot Be Interchanged with Its o-Tolyl, p-Tolyl, or Phenyl Analogs: Positional Isomerism Drives 7.3-Fold Potency Differences


Within the phenothiazine-10-carboxylate aryl ester series, the position of a single methyl substituent on the phenyl ring produces a 7.3-fold range in BuChE inhibitory potency, as demonstrated by Ki values of 390 nM (o-tolyl), 1,690 nM (m-tolyl), and 2,850 nM (p-tolyl) measured under identical conditions in the same laboratory using the Ellman assay with human serum BuChE [1]. Blind substitution of one tolyl isomer for another would introduce a potency error of up to 4.3-fold (o- vs. m-) or 1.7-fold (m- vs. p-), fundamentally altering SAR interpretation in drug discovery programs targeting BuChE for Alzheimer's disease [2]. Furthermore, the unsubstituted phenyl analog (Ki = 570 nM) is 3.0-fold more potent than m-tolyl, demonstrating that even the presence versus absence of the meta-methyl group has a quantifiable and non-linear impact on target engagement [1]. These differences are not predictable from computed logP or molecular weight alone (all three tolyl isomers share C₂₀H₁₅NO₂S and MW 333.41), requiring empirical procurement of the exact isomer for reproducible research [3]. The compound's bioactivity annotation remains limited to 2 Ki data points in ChEMBL, meaning that any substitution with a less-characterized or uncharacterized analog risks introducing an evidence gap in the very experiments this compound is procured to support [3].

Quantitative Differentiation Evidence for m-Tolyl 10H-Phenothiazine-10-Carboxylate: Direct Comparator Data for Informed Scientific Procurement


Positional Isomer Potency Landscape: o-, m-, p-Tolyl Ester Ki Values Define a 7.3-Fold Range Under Identical Assay Conditions

In a systematic head-to-head evaluation of phenothiazine-10-carboxylate aryl esters conducted by the Darvesh laboratory at Dalhousie University, all three tolyl positional isomers were tested for inhibition of human serum butyrylcholinesterase using the Ellman spectrophotometric assay [1]. The o-tolyl isomer (CHEMBL481688) achieved a Ki of 390 nM, the m-tolyl isomer (CHEMBL481162, target compound) yielded a Ki of 1,690 nM (1.69 µM), and the p-tolyl isomer (CHEMBL481163) exhibited the weakest inhibition with a Ki of 2,850 nM (2.85 µM) [1]. This represents a 4.3-fold potency loss moving from ortho- to meta-substitution (390 → 1,690 nM, Δ = 1,300 nM) and a further 1.7-fold loss moving from meta- to para-substitution (1,690 → 2,850 nM, Δ = 1,160 nM) [2]. The m-tolyl compound thus occupies a unique intermediate position, with a potency 4.3-fold weaker than o-tolyl but 1.7-fold stronger than p-tolyl, establishing a clear rank order: o-tolyl > phenyl (570 nM) > m-tolyl > p-tolyl [1].

Butyrylcholinesterase inhibition Structure-activity relationship Phenothiazine carbamate SAR

Complete BuChE Selectivity Over AChE: No Detectable Acetylcholinesterase Inhibition Within the Phenothiazine-10-Carboxylate Aryl Ester Class

The Darvesh et al. (2007) study explicitly tested all 25 synthesized N-(10)-aryl amide phenothiazine derivatives, including the tolyl ester series, for inhibition of both human BuChE and AChE [1]. The authors reported that 'None of the compounds tested showed AChE inhibition, up to their solubility limit (3.33…)' [1]. This complete BuChE selectivity is a class-defining property of the phenothiazine-10-carboxylate aryl ester scaffold, distinguishing it from clinically used dual cholinesterase inhibitors such as rivastigmine (which inhibits both AChE and BuChE) and from phenothiazine carbamates that exhibit a differential mechanism — pseudoirreversible inhibition of AChE versus reversible inhibition of BuChE [2]. The m-tolyl compound, as a member of this class, inherits this absolute BuChE selectivity, which is mechanistically attributed to binding within the larger active-site gorge of BuChE via π-π interactions between the phenothiazine tricyclic system and aromatic residues, without engagement of the AChE catalytic triad [1].

Cholinesterase selectivity Alzheimer's disease drug discovery Butyrylcholinesterase-specific inhibitor

Computed Physicochemical Differentiation: AlogP of 5.80 Positions m-Tolyl for Blood-Brain Barrier Penetration in CNS-Targeted BuChE Inhibitor Programs

ChEMBL reports a computed AlogP of 5.80 for m-tolyl 10H-phenothiazine-10-carboxylate, with 0 hydrogen bond donors, 3 hydrogen bond acceptors, a polar surface area of 29.54 Ų, and 1 rotatable bond [1]. This AlogP value exceeds that of the unsubstituted phenyl analog (logP ~5.55) [2] and falls within the range associated with high passive blood-brain barrier (BBB) permeability, consistent with the Darvesh et al. (2007) conclusion that 'computed logP values indicate high potential for these compounds to cross the blood-brain barrier' [3]. The p-tolyl isomer shares an essentially identical XlogP of 5.8 but differs markedly in BuChE potency (Ki = 2,850 nM vs. 1,690 nM), demonstrating that the m-tolyl compound achieves a more favorable potency-lipophilicity balance — retaining sufficient lipophilicity for CNS penetration while avoiding the potency penalty of para-substitution [4]. The compound has 1 Rule-of-Five violation (AlogP > 5), which is common among CNS-penetrant phenothiazines and managed through formulation strategies [1].

Blood-brain barrier penetration Lipophilicity optimization CNS drug design

Meta-Substitution Effect on BuChE Inhibition: A Quantitative SAR Probe for Steric and Electronic Contributions to Target Engagement

The m-tolyl compound serves as a uniquely valuable SAR probe because it isolates the effect of meta-methyl substitution on the phenyl ester ring, enabling quantitative dissection of steric versus electronic contributions to BuChE binding [1]. Comparing the m-tolyl Ki (1,690 nM) to the unsubstituted phenyl Ki (570 nM) reveals a 3.0-fold potency reduction attributable specifically to the introduction of a meta-methyl group [2]. The further comparison with 3-chlorophenyl (Ki = 570 nM) and 3-methoxyphenyl (Ki = 710 nM) analogs — both of which bear meta-substituents with distinct electronic properties — positions m-tolyl as a reference point within a meta-substitution series: 3-Cl (570 nM) ≈ phenyl (570 nM) > 3-OCH₃ (710 nM) > 3-CH₃ (1,690 nM) [2]. This rank order demonstrates that meta-methyl substitution is uniquely detrimental to BuChE potency compared to meta-chloro or meta-methoxy, a finding that cannot be explained by lipophilicity or molecular volume alone and implicates specific steric clashes within the BuChE active-site gorge [1]. The Darvesh et al. (2007) study attributed BuChE inhibitory potency differences within this series to molecular volume, steric factors, and electronic effects, with molecular volume identified as a key determinant of BuChE-specific inhibition [1].

Quantitative SAR Meta-substitution effect Phenothiazine medicinal chemistry

Evidence-Backed Application Scenarios for m-Tolyl 10H-Phenothiazine-10-Carboxylate Procurement in CNS Drug Discovery and Chemical Biology


BuChE-Focused Alzheimer's Disease SAR Programs Requiring Positional Isomer Controls

In medicinal chemistry campaigns developing selective BuChE inhibitors for Alzheimer's disease, the m-tolyl compound serves as an essential meta-substituted reference point in tolyl isomer SAR panels. Its intermediate Ki of 1,690 nM [1] anchors the potency gradient between o-tolyl (390 nM) and p-tolyl (2,850 nM), enabling computational chemists to parameterize steric and electronic field models that predict the effect of phenyl ring substitution on BuChE binding. The compound's complete lack of AChE inhibition [2] makes it a clean BuChE-selective probe, distinct from dual inhibitors like rivastigmine that confound target deconvolution in vivo. Procurement of all three tolyl isomers together (o-, m-, p-) provides the minimum set required to validate any QSAR or pharmacophore model of BuChE inhibition within this chemotype.

Chemical Biology Studies Dissecting BuChE Versus AChE Contributions to Cholinergic Neurotransmission

Neuroscience laboratories investigating the distinct roles of BuChE and AChE in regulating acetylcholine levels at central cholinergic synapses can employ m-tolyl 10H-phenothiazine-10-carboxylate as a BuChE-selective pharmacological tool. The compound's absolute selectivity (no AChE inhibition detected up to 3.33 µM solubility limit) [1] ensures that observed effects on synaptic acetylcholine concentrations and downstream cognitive endpoints are attributable solely to BuChE inhibition, without the confounding contribution of AChE blockade that plagues clinical cholinesterase inhibitors. Its computed AlogP of 5.80 supports sufficient passive BBB permeability for ex vivo brain slice and in vivo CNS studies [2], though its moderate BuChE potency (Ki = 1,690 nM) makes it best suited for proof-of-mechanism experiments requiring reversible, titratable enzyme inhibition rather than sustained target occupancy.

Computational Chemistry Model Building and Meta-Substitution Effect Parameterization

Computational chemists constructing 3D-QSAR, pharmacophore, or free-energy perturbation models for phenothiazine-based cholinesterase inhibitors require the m-tolyl compound as a critical training-set data point. Its Ki of 1,690 nM [1], when compared with the unsubstituted phenyl (570 nM), 3-chlorophenyl (570 nM), and 3-methoxyphenyl (710 nM) analogs tested under identical conditions, provides a clean readout of the electronic and steric penalty imposed specifically by a meta-methyl group. This data point constrains model predictions in a region of chemical space where simple lipophilicity-based descriptors fail — all meta-substituted analogs have similar computed logP values yet differ by up to 3-fold in potency. Including m-tolyl in the training set improves model accuracy for predicting the activity of future meta-substituted candidates, guiding synthetic prioritization away from unproductive meta-modifications.

Patent-Literate Procurement for Phenothiazine-10-Carboxylate Intellectual Property and Catalyst Development

Organizations developing regioselective chlorination catalysts based on phenyl 10H-phenothiazine-10-carboxylate scaffolds (as described in WO9743041A1) [1] may procure m-tolyl 10H-phenothiazine-10-carboxylate as a comparative example for structure-property relationship studies of Lewis acid catalyst systems. The tolyl-substituted analog allows systematic investigation of how aryl ring electronics influence catalyst activity and regioselectivity in aromatic hydrocarbon chlorination, with the m-tolyl variant providing a reference for meta-substitution effects distinct from the parent phenyl compound. Additionally, the compound's well-defined ChEMBL entry (CHEMBL481162) and deposition in BindingDB ensures traceable provenance and data integrity for regulatory-facing documentation in preclinical development programs.

Quote Request

Request a Quote for m-tolyl 10H-phenothiazine-10-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.